2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a benzodiazepine derivative featuring a 1,5-benzodiazepin-2-one core substituted with methyl groups at positions 7 and 8, a thiophen-2-yl group at position 4, and an acetamide moiety linked to a 3,5-dimethylphenyl group. The thiophene substituent enhances lipophilicity, while the 3,5-dimethylphenyl acetamide tail may influence target selectivity and pharmacokinetics. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX ) and hydrogen-bonding analysis (e.g., graph set theory ).
Properties
IUPAC Name |
2-(7,8-dimethyl-2-oxo-4-thiophen-2-yl-3H-1,5-benzodiazepin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-15-8-16(2)10-19(9-15)26-24(29)14-28-22-12-18(4)17(3)11-20(22)27-21(13-25(28)30)23-6-5-7-31-23/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLMWYSEDXQASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CC(=NC3=C2C=C(C(=C3)C)C)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the thiophene ring and the acetamide group. Common reagents used in these reactions include various amines, acyl chlorides, and thiophene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzodiazepine core can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential due to its structural similarity to other benzodiazepines, which are known for their sedative and anxiolytic properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide likely involves its interaction with specific molecular targets in the body. These targets could include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other acetamide derivatives, particularly in the substitution patterns of aromatic and heterocyclic groups. Below is a comparative analysis with two analogues from recent literature:
Key Structural Differences
Core Heterocycle: The target compound’s benzodiazepine core is distinct from the pyrimidinone (Analogue 1) and cyclopenta-thieno-pyrimidine (Analogue 2) systems. Benzodiazepines are associated with neurological targets (e.g., GABA receptors), while pyrimidinones and thieno-pyrimidines are common in kinase inhibitors . The thiophen-2-yl group in the target compound may enhance π-π stacking compared to Analogue 1’s 3,5-dimethoxyphenyl group.
Substituent Effects :
- The 3,5-dimethylphenyl acetamide in the target compound differs from the 2,5-dimethylphenyl (Analogue 2) and 6-CF3-benzothiazolyl (Analogue 1) groups. Methyl groups may reduce metabolic degradation compared to electron-withdrawing substituents (e.g., CF3).
Synthetic Complexity: Benzodiazepine synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with ketones , whereas Analogue 1 requires thiol-pyrimidinone intermediates , and Analogue 2 involves fused-ring systems .
Hydrogen-Bonding and Crystallography
- The 2-oxo group in the benzodiazepine core facilitates hydrogen bonding, which is critical for crystal packing and solubility. Graph set analysis (e.g., Etter’s rules ) could predict intermolecular interactions.
Biological Activity
The compound 2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide is a novel benzodiazepine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.5 g/mol. The structure features a benzodiazepine core with thiophene and acetamide substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 1251557-20-6 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various benzodiazepine derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant efficacy against a range of pathogens. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values in the range of 2.50 to 20 µg/mL against several bacterial strains .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds with similar structural features have exhibited substantial antioxidant activities, with DPPH scavenging percentages reaching up to 90.52% in some cases . This suggests that the compound may possess similar antioxidant capabilities.
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems or interaction with specific receptor targets. Benzodiazepines typically act on GABA receptors; however, derivatives like this one may also influence other pathways due to their unique structural modifications.
Case Studies
- Study on Related Benzodiazepines : A study focusing on benzodiazepine derivatives indicated that modifications at the thiophene position significantly enhanced binding affinity to GABA receptors, suggesting that similar modifications in this compound could yield improved pharmacological profiles .
- Research on Antimicrobial Efficacy : Another investigation into benzodiazepine derivatives found that introducing electron-withdrawing groups increased antimicrobial activity against Gram-positive bacteria . This finding could be relevant for future studies on the subject compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
